Clozapine

Catalog No.
S524077
CAS No.
5786-21-0
M.F
C18H19ClN4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine

CAS Number

5786-21-0

Product Name

Clozapine

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility wt/wt at 25 °C: water <0.01
Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0
1.86e-01 g/L

Synonyms

Leponex; Fazaclo; CLOZARIL; 5786-21-0; Clozapin; Clozaril; Leponex

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl

The exact mass of the compound Clozapine is 326.12982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clozapine is a dibenzodiazepine atypical antipsychotic, distinguished as a foundational tool for investigating complex neuropsychiatric conditions, particularly treatment-resistant schizophrenia (TRS). Its value in research stems from a unique pharmacological profile characterized by moderate affinity for dopamine D2 receptors and high affinity for a wide range of other receptors, including serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors. This profile is linked to its clinical efficacy in TRS and a lower incidence of extrapyramidal side effects compared to typical antipsychotics, making it a critical reference compound in studies modeling these conditions.

Substituting Clozapine with other atypical antipsychotics like Olanzapine, Risperidone, or even its primary metabolite Clozapine N-oxide (CNO), is a critical experimental variable that can invalidate research findings. Differences in receptor binding affinities, particularly the ratio of serotonin 5-HT2A to dopamine D2 activity, are substantial between these compounds and directly impact downstream signaling and behavioral outcomes. Furthermore, the in-vivo conversion of CNO back to Clozapine introduces a significant confound in chemogenetics (DREADD) studies, making the procurement of pure Clozapine essential for establishing proper experimental controls and ensuring reproducibility.

Distinct Dopamine D2 Receptor Affinity Defines its 'Atypical' Profile for Motor Effect Studies

Clozapine exhibits significantly lower affinity for the dopamine D2 receptor compared to other second-generation antipsychotics like Risperidone and Olanzapine, and especially when compared to the first-generation antipsychotic Haloperidol. Reported Ki values for the D2 receptor are approximately 125-135 nM for Clozapine, compared to 11-21.4 nM for Olanzapine and 3.3 nM for Risperidone.

Evidence DimensionDopamine D2 Receptor Binding Affinity (Ki)
Target Compound Data125-135 nM
Comparator Or BaselineOlanzapine: 11-21.4 nM; Risperidone: 3.3 nM
Quantified Difference6x to 12x lower affinity than Olanzapine; ~40x lower affinity than Risperidone
ConditionsIn vitro radioligand binding assays using cloned human receptors.

This lower D2 affinity is fundamental to Clozapine's classification as an 'atypical' antipsychotic and is directly linked to a reduced likelihood of inducing extrapyramidal (motor) side effects in preclinical models, making it the compound of choice for isolating therapeutic effects from motor confounds.

Metabolic Instability of CNO Confounds DREADD Studies, Requiring Pure Clozapine as a Control

The widely used DREADD actuator, Clozapine N-oxide (CNO), undergoes in-vivo reverse metabolism (back-conversion) to Clozapine. Administration of CNO at doses commonly used in rodent studies (e.g., 5-10 mg/kg) results in pharmacologically relevant plasma and cerebrospinal fluid (CSF) concentrations of Clozapine. For example, a 10 mg/kg dose of CNO in rhesus monkeys produced a maximal CSF concentration of Clozapine of 34 nM, sufficient to activate native receptors and DREADDs.

Evidence DimensionIn-vivo conversion to active parent compound
Target Compound DataClozapine is the active parent compound.
Comparator Or BaselineClozapine N-oxide (CNO), a supposed inert actuator, converts back to Clozapine.
Quantified DifferenceA 10 mg/kg dose of CNO produces ~34 nM Clozapine in CSF.
ConditionsIn vivo pharmacokinetic studies in rodents and non-human primates following systemic CNO administration.

This biotransformation means CNO is not an inert ligand; its effects may be due to Clozapine, confounding the interpretation of DREADD-based circuit manipulations and making the procurement of Clozapine itself a mandatory control for rigorous experimental design.

Demonstrated Efficacy in Models of Negative and Depressive Symptoms Over Olanzapine

In preclinical models relevant to negative and depressive symptoms of schizophrenia, Clozapine shows effects not observed with close analogs like Olanzapine. In the mouse forced swim test (FST), a model for antidepressant-like activity, Clozapine at 2.5 mg/kg significantly reduced immobility time, whereas Olanzapine (1 and 2 mg/kg) had no significant effect. Furthermore, while both drugs showed anxiolytic-like effects, only Clozapine significantly increased the expression of key neurotrophic factors like BDNF and CREB in the hippocampus; Olanzapine decreased them.

Evidence DimensionAntidepressant-like effect (Forced Swim Test) & Neurotrophic Factor Expression
Target Compound DataReduced immobility time (p<0.01); Increased BDNF and CREB expression.
Comparator Or BaselineOlanzapine: No significant effect on immobility; Decreased BDNF and CREB expression.
Quantified DifferenceQualitative difference in FST efficacy and opposing effects on hippocampal BDNF/CREB expression.
ConditionsIn vivo study in mice (FST) and rats (gene expression).

For studies specifically investigating the neurobiology of negative symptoms or the antidepressant properties of antipsychotics, Clozapine provides a distinct mechanism and behavioral profile that is not replicated by Olanzapine, making it the required tool for these specific research questions.

Defined Solubility Profile for Consistent Stock Preparation and Dosing

Clozapine has a well-characterized solubility profile critical for preparing consistent and reproducible stock solutions for in vitro and in vivo experiments. It is soluble in DMSO at approximately 10-12.5 mg/mL and in ethanol at approximately 5 mg/mL. For aqueous buffers, a common method involves first dissolving Clozapine in DMSO, then diluting with a buffer like PBS (pH 7.2) to achieve a working concentration, for example, approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution. This established processability contrasts with less characterized analogs where solubility may vary, impacting dosing accuracy.

Evidence DimensionSolubility in Common Laboratory Solvents
Target Compound DataDMSO: ~12.5 mg/mL; Ethanol: ~5 mg/mL
Comparator Or BaselineN-Desmethylclozapine (metabolite): DMSO: ~10 mg/mL; Ethanol: ~5 mg/mL.
Quantified DifferenceSimilar solubility profile to its main metabolite, providing a consistent basis for comparative studies.
ConditionsStandard laboratory conditions for preparing stock solutions.

A defined and reputable solubility profile reduces experimental variability, ensuring dose accuracy and reproducibility, which is a key procurement consideration for avoiding failed or inconsistent experiments.

Gold-Standard Benchmark in Models of Treatment-Resistant Schizophrenia

Clozapine is the only antipsychotic with established efficacy in treatment-resistant schizophrenia. Its use as a positive control and benchmark compound is essential for validating new therapeutic candidates intended for this specific, difficult-to-treat patient population.

Isolating Cognitive and Affective Mechanisms from Motor Confounds

Due to its low affinity for D2 receptors compared to other antipsychotics, Clozapine allows for the investigation of effects on negative symptoms, cognition, and mood with minimal interference from motor side effects that can confound behavioral assays.

Mandatory Control for Chemogenetic (DREADD) Experiments

Given the now-established in-vivo conversion of the DREADD ligand CNO back to Clozapine, any rigorous study employing CNO to manipulate neural circuits must include a control group receiving Clozapine directly to account for its off-target pharmacological effects.

Investigating Neurotrophic Pathways in Antipsychotic Action

The unique ability of Clozapine, but not Olanzapine, to upregulate key neurotrophic factors like BDNF and CREB makes it the specific tool for studying hypotheses that link neurotrophic support to the mitigation of negative and depressive symptoms in psychosis models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Yellow crystals from acetone-petroleum ether

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.1298243 Da

Monoisotopic Mass

326.1298243 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

183-184 °C
183 - 184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J60AR2IKIC

Drug Indication

Clozapine is indicated for the treatment of severely ill patients with schizophrenia who fail to respond adequately to standard antipsychotic treatment. Because of the risks of severe neutropenia and of seizure associated with its use, Clozapine should be used only in patients who have failed to respond adequately to standard antipsychotic treatment. Clozapine is also indicated for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at chronic risk for re-experiencing suicidal behavior, based on history and recent clinical state. Suicidal behavior refers to actions by a patient that put him/herself at risk for death.
FDA Label
Clozapine is an FDA-approved atypical antipsychotic drug for treatment-resistant schizophrenia. The definition of treatment-resistant schizophrenia is persistent or moderate delusions or hallucinations after failing two trials of antipsychotic medicines. Clozapine is also approved for schizophrenia-associated suicide prevention. Since its creation, clozapine has been the drug of choice for treatment-resistant schizophrenia despite its many adverse effects. Clozapine is not the first-line drug of choice due to its range of adverse effects, making compliance an issue for many patients.

Livertox Summary

Clozapine was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. Clozapine therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents
Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents; GABA Antagonists; Serotonin Antagonists
Clozapine tablets are indicated for the management of severely ill schizophrenic patients who fail to respond adequately to standard drug treatment for schizophrenia. Because of the significant risk of agranulocytosis and seizure associated with its use, clozapine tablets should be used only in patients who have failed to respond adequately to treatment with appropriate courses of standard drug treatments for schizophrenia, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs.
Clozapine has been used in a limited number of patients with advanced, idiopathic parkinsonian syndrome for the management of dopaminomimetic psychosis associated with antiparkinsonian drug therapy, but adverse effects such as sedation, confusion, and increased parkinsonian manifestations may limit the benefit of clozapine therapy in these patients. Attempts to relieve antiparkinsonian drug-induced delusions, paranoia, and hallucinations by reduction of antiparkinsonian drug dosage or administration of typical antipsychotic agents often aggravate parkinsonian symptoms. Limited data suggest that administration of clozapine in dosages of 6.25-400 mg daily can improve psychotic symptoms within a few days, reportedly without exacerbating parkinsonian manifestations. However, in a controlled study in a limited number of patients receiving clozapine dosages up to 250 mg daily, exacerbation of parkinsonian manifestations and development of delirium occurred frequently despite prevention of antiparkinsonian drug-induced deterioration of psychosis;88 it has been suggested that rapid clozapine dosage escalation may have contributed to the observed negative effect on parkinsonian manifestations and delirium.
Clozapine is used to reduce the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at chronic risk for such behavior, based on history and recent clinical state. Efficacy of clozapine for this indication has been established in a multicenter, randomized, open-label clinical study (the International Suicide Prevention Trial [InterSePT]) of 2 years' duration comparing clozapine and olanzapine in patients with schizophrenia (62%) or schizoaffective disorder (38%) who were judged to be at risk for recurrent suicidal behavior.
For more Therapeutic Uses (Complete) data for CLOZAPINE (8 total), please visit the HSDB record page.

Mechanism of Action

The mechanism of action of clozapine is unknown. However, it has been proposed that the therapeutic efficacy of clozapine in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors. Clozapine demonstrated binding affinity to the following receptors: histamine H1 (Ki 1.1 nM), adrenergic α1A (Ki 1.6 nM), serotonin 5-HT6 (Ki 4 nM), serotonin 5-HT2A (Ki 5.4 nM), muscarinic M1 (Ki 6.2 nM), serotonin 5-HT7 (Ki 6.3 nM), serotonin 5-HT2C (Ki 9.4 nM), dopamine D4 (Ki 24 nM), adrenergic α2A (Ki 90 nM), serotonin 5-HT3 (Ki 95 nM), serotonin 5-HT1A (Ki 120 nM), dopamine D2 (Ki 160 nM), dopamine D1 (Ki 270 nM), dopamine D5 (Ki 454 nM), and dopamine D3 (Ki 555 nM). Clozapine acts as an antagonist at other receptors, but with lower potency. Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of clozapine. Clozapine's antagonism of muscarinic M1-5 receptors may explain its anticholinergic effects. Clozapine's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Clozapine's antagonism of adrenergic α1 receptors may explain the orthostatic hypotension observed with this drug.
Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.

Absorption Distribution and Excretion

In humans, clozapine tablets (25 mg and 100 mg) are equally bioavailable relative to a CLOZARIL solution. Following oral administration of clozapine 100 mg twice daily, the average steady-state peak plasma concentration was 319 ng/mL (range: 102 to 771 ng/mL), occurring at the average of 2.5 hours (range: 1 to 6 hours) after dosing. The average minimum concentration at steady state was 122 ng/mL (range: 41 to 343 ng/mL), after 100 mg twice daily dosing.
Approximately 50% of the administered dose is excreted in the urine and 30% in the feces.
The median volume of distribution of clozapine was calculated to be 508 L (272–1290 L).
The median clearance of clozapine is calculated to be 30.3 L/h (14.4–45.2 L/h).
Clozapine is almost completely metabolized prior to excretion and only trace amounts of unchanged drug are detected in the urine and feces. Approximately 50% of the administered dose is excreted in the urine and 30% in the feces. The demethylated, hydroxylated and N-oxide derivatives are components in both urine and feces. Pharmacological testing has shown the desmethyl metabolite to have only limited activity, while the hydroxylated and N-oxide derivatives were inactive.
In man, clozapine tablets (25 mg and 100 mg) are equally bioavailable relative to a clozapine solution. Following a dosage of 100 mg b.i.d., the average steady-state peak plasma concentration was 319 ng/mL (range: 102 to 771 ng/mL), occurring at the average of 2.5 hours (range: 1 to 6 hours) after dosing. The average minimum concentration at steady-state was 122 ng/mL (range: 41 to 343 ng/mL), after 100 mg b.i.d. dosing. Food does not appear to affect the systemic bioavailability of clozapine. Thus, clozapine may be administered with or without food. Clozapine is approximately 97% bound to serum proteins.
Clozapine is rapidly absorbed after both single and repeated oral doses, with steady-state concentrations attained within eight to ten days after beginning therapy.

Metabolism Metabolites

Clozapine is almost completely metabolized prior to excretion, and only trace amounts of unchanged drug are detected in the urine and feces. Clozapine is a substrate for many cytochrome P450 isozymes, in particular CYP1A2, CYP2D6, and CYP3A4.The unmethylated, hydroxylated, and N-oxide derivatives are components in both urine and feces. Pharmacological testing has shown the desmethyl metabolite (norclozapine) to have only limited activity, while the hydroxylated and N-oxide derivatives were inactive.
Manic and schizophrenic patients were given neuroleptic clozapine at 300-500 mg daily and metabolites of clozapine were isolated from urine and analyzed by gas chromatography-mass spectrometry. Clozapine was converted into 2 metabolites by replacement of chlorine atom by a hydroxyl or methylsulfide group. Further metabolites were the N-demethyl deriv of 1st two metabolites. A metabolite with an oxidized piperazine ring was also found, and possibility of a metabolite with an oxidized sulfur is suggested.
/Clozapine/ is metabolized to N-oxideclozapine and N-desmethylclozapine, which have less pharmacological activity than the parent compound and are excreted in the urine and, to a lesser extent, in the feces.
Clozapine has known human metabolites that include N-Desmethylclozapine, Clozapine-N-oxide, and Clozapine N-glucuronide.
Hepatic Route of Elimination: Approximately 50% of the administered dose is excreted in the urine and 30% in the feces. Half Life: 8 hours (range 4-12 hours)

Associated Chemicals

5H-Dibenzo(b,e)(1,4)diazepine,8-chloro-11-(4-methyl-1-piperazinyl)-,monohydrochloride; 54241-01-9

Wikipedia

Clozapine

FDA Medication Guides

CLOZARIL
CLOZAPINE
TABLET;ORAL
HLS THERAPEUTICS (USA), INC
06/13/2025
VERSACLOZ
ORAL;SUSPENSION
TRUPHARMA, LLC

Drug Warnings

BOXED WARNING: 1. AGRANULOCYTOSIS: Because of a significant risk of agranulocytosis, a potentially life threatening adverse event, clozapine should be reserved for use in (1) the treatment of severely ill patients with schizophrenia who fail to show an acceptable response to adequate courses of standard antipsychotic drug treatment, or (2) for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at risk of re-experiencing suicidal behavior. Patients being treated with clozapine must have a baseline white blood cell (WBC) count and absolute neutrophil count (ANC) before initiation of treatment as well as regular WBC counts and ANCs during treatment and for at least 4 weeks after discontinuation of treatment. Clozapine is available only through a distribution system that ensures monitoring of WBC count and ANC according to the schedule described below prior to delivery of the next supply of medication.
BOXED WARNING: 2. SEIZURES: Seizures have been associated with the use of clozapine. Dose appears to be an important predictor of seizure, with a greater likelihood at higher clozapine doses. Caution should be used when administering clozapine to patients having a history of seizures or other predisposing factors. Patients should be advised not to engage in any activity where sudden loss of consciousness could cause serious risk to themselves or others.
BOXED WARNING: 3. MYOCARDITIS: Analyses of post-marketing safety databases suggest that clozapine is associated with an increased risk of fatal myocarditis, especially during, but not limited to, the first month of therapy. In patients in whom myocarditis is suspected, clozapine treatment should be promptly discontinued.
BOXED WARNING: 4. OTHER ADVERSE CARDIOVASCULAR AND RESPIRATORY EFFECTS: Orthostatic hypotension, with or without syncope, can occur with clozapine treatment. Rarely, collapse can be profound and be accompanied by respiratory and/or cardiac arrest. Orthostatic hypotension is more likely to occur during initial titration in association with rapid dose escalation. In patients who have had even a brief interval off clozapine, i.e., 2 or more days since the last dose, treatment should be started with 12.5 mg once or twice daily. Since collapse, respiratory arrest and cardiac arrest during initial treatment has occurred in patients who were being administered benzodiazepines or other psychotropic drugs, caution is advised when clozapine is initiated in patients taking a benzodiazepine or any other psychotropic drug.
For more Drug Warnings (Complete) data for CLOZAPINE (20 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of clozapine after a single 75 mg dose was 8 hours (range: 4 to 12 hours), compared to a mean elimination half-life of 12 hours (range: 4 to 66 hours), after achieving a steady state with 100 mg twice daily dosing. A comparison of single-dose and multiple-dose administration of clozapine demonstrated that the elimination half-life increased significantly after multiple dosing relative to that after single-dose administration, suggesting the possibility of concentration-dependent pharmacokinetics.
The mean elimination half-life of clozapine after a single 75 mg dose was 8 hours (range: 4 to 12 hours), compared to a mean elimination half-life, after achieving steady-state with 100 mg b.i.d. dosing, of 12 hours (range: 4 to 66 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Neuroleptics
Pharmaceuticals

Methods of Manufacturing

Clozapine may be prepared by means of intramolecular condensation of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid 4-methylpiperazide in the presence of phosphorous oxychloride and N,N-dimethylformamide. The desired product is extracted with benzene, extracted from the organic solution with dilute acetic acid, and then precipitated by addition of concentrated ammonia water.
Preparation: France patent 1334944 (1963 to Wander); Schmutz, Hunziker, United States of America patent 3539573 (1970); Netherlands patent 293201 (1966 to Wander).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Meltzer M. Lymphoma developing during clozapine therapy. Aust N Z J Psychiatry. 2015 Dec 16. pii: 0004867415621389. [Epub ahead of print] PubMed PMID: 26681264.
2: Chopra N, de Leon J. Clozapine-induced myocarditis may be associated with rapid titration: A case report verified with autopsy. Int J Psychiatry Med. 2016;51(1):104-15. doi: 10.1177/0091217415621269. PubMed PMID: 26681239.
3: Kumar V, Sharma L, Madival S, Venkatasubramanian G. Successful management of clozapine adverse effects with extended (alternate day) antipsychotic dosing in a patient with schizophrenia. J Psychiatry Neurosci. 2016 Jan;41(1):E1-2. PubMed PMID: 26674512.
4: Grubisha M, Wilson J, Gopalan P, Azzam P. Suspected Secondhand Smoke and Clozapine Toxicity. Psychosomatics. 2015 Nov-Dec;56(6):707-9. doi: 10.1016/j.psym.2015.03.003. Epub 2015 Mar 14. PubMed PMID: 26674484.
5: Pushpakumara J, Karunarathna P, Sivathiran S, Liyanage A, Indrakumar J. Clozapine induced pancytopenia leading to severe sepsis: an unusual early complication. BMC Res Notes. 2015 Dec 16;8(1):792. doi: 10.1186/s13104-015-1777-5. PubMed PMID: 26674072.
6: Balda MV, Daray FM. [Intensive pharmacovigilance of clozapine in Argentina]. Vertex. 2015 Jul-Aug;26(122):292-301. Spanish. PubMed PMID: 26672506.
7: Huang E, Maciukiewicz M, Zai CC, Tiwari AK, Li J, Potkin SG, Lieberman JA, Meltzer HY, Müller DJ, Kennedy JL. Preliminary evidence for association of genome-wide significant DRD2 schizophrenia risk variant with clozapine response. Pharmacogenomics. 2015 Dec 15. [Epub ahead of print] PubMed PMID: 26666695.
8: Malik SA, Malik S, Dowsley TF, Singh B. Left Ventricular Thrombus as a Complication of Clozapine-Induced Cardiomyopathy: A Case Report and Brief Literature Review. Case Rep Cardiol. 2015;2015:835952. doi: 10.1155/2015/835952. Epub 2015 Nov 18. PubMed PMID: 26664756; PubMed Central PMCID: PMC4667025.
9: Piriu G, Torac E, Gaman LE, Iosif L, Tivig IC, Delia C, Gilca M, Stoian I, Atanasiu V. Clozapine and risperidone influence on cortisol and estradiol levels in male patients with schizophrenia. J Med Life. 2015 Oct-Dec;8(4):548-51. PubMed PMID: 26664488; PubMed Central PMCID: PMC4656970.
10: Settem JV, Trivedi S, Kamath AG, Behere RV, Kanaradi H, Bhat SM. Clozapine-induced Supraventricular Tachycardia and its Treatment with Verapamil. Indian J Psychol Med. 2015 Jul-Sep;37(3):358-9. doi: 10.4103/0253-7176.162925. PubMed PMID: 26664091; PubMed Central PMCID: PMC4649798.

Explore Compound Types